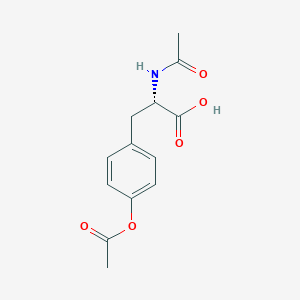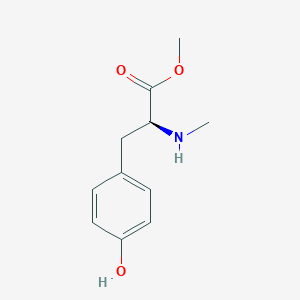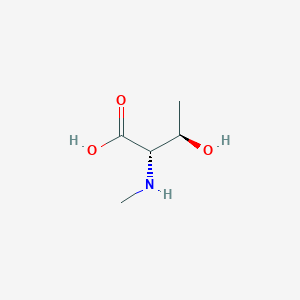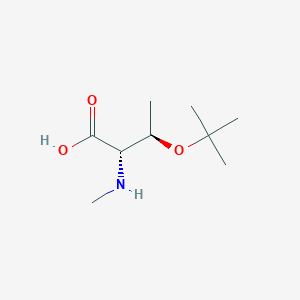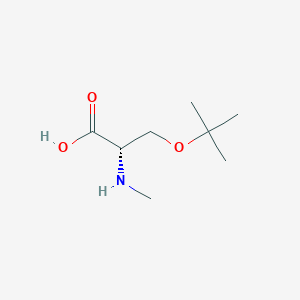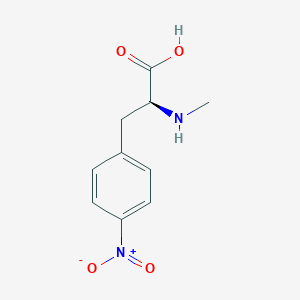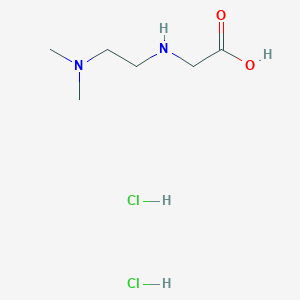
N-beta-Aminoethyl-gly-oet 2hcl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-beta-Aminoethyl-gly-oet 2hcl, also known as ethyl 2-((2-aminoethyl)amino)acetate dihydrochloride, is a chemical compound with the molecular formula C6H16Cl2N2O2 and a molecular weight of 219.11 g/mol . This compound is characterized by the presence of an aminoethyl group attached to a glycine ethyl ester, forming a dihydrochloride salt. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-beta-Aminoethyl-gly-oet 2hcl typically involves the reaction of glycine ethyl ester with 2-aminoethylamine in the presence of hydrochloric acid. The reaction proceeds as follows:
- Glycine ethyl ester is dissolved in an appropriate solvent, such as ethanol.
- 2-Aminoethylamine is added to the solution, and the mixture is stirred at room temperature.
- Hydrochloric acid is slowly added to the reaction mixture to form the dihydrochloride salt.
- The reaction mixture is then heated to reflux for several hours to ensure complete reaction.
- The product is isolated by filtration and purified by recrystallization from ethanol.
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and automated systems to control the addition of reagents and maintain reaction conditions. The product is typically purified using large-scale recrystallization or chromatography techniques to achieve high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-beta-Aminoethyl-gly-oet 2hcl undergoes various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form primary amines.
Substitution: The ethyl ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are used in substitution reactions.
Major Products Formed
Oxidation: Formation of imines or oximes.
Reduction: Formation of primary amines.
Substitution: Formation of amides or other derivatives.
Aplicaciones Científicas De Investigación
N-beta-Aminoethyl-gly-oet 2hcl is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in chemical manufacturing processes.
Mecanismo De Acción
The mechanism of action of N-beta-Aminoethyl-gly-oet 2hcl involves its interaction with specific molecular targets and pathways. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their structure and function. The compound can also undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects.
Comparación Con Compuestos Similares
N-beta-Aminoethyl-gly-oet 2hcl can be compared with other similar compounds, such as:
N-beta-Aminoethyl-glycine: Lacks the ethyl ester group, resulting in different chemical properties and reactivity.
N-beta-Aminoethyl-gly-oet: Similar structure but without the dihydrochloride salt, affecting its solubility and stability.
Ethyl 2-aminoethylaminoacetate: Similar structure but with different functional groups, leading to variations in reactivity and applications.
This compound is unique due to its combination of aminoethyl and glycine ethyl ester groups, which confer specific chemical properties and reactivity that are valuable in various scientific research applications.
Propiedades
IUPAC Name |
ethyl 2-(2-aminoethylamino)acetate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.2ClH/c1-2-10-6(9)5-8-4-3-7;;/h8H,2-5,7H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHKQTVNTKKSWFY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNCCN.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16Cl2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
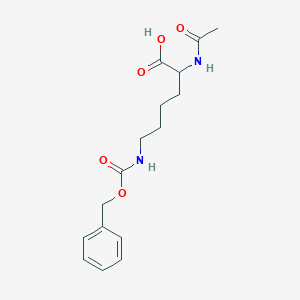
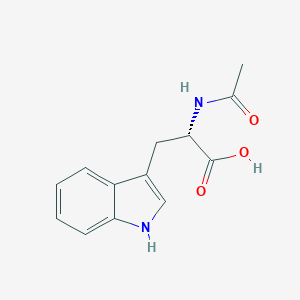
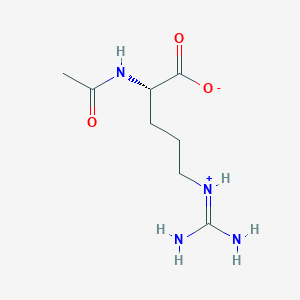

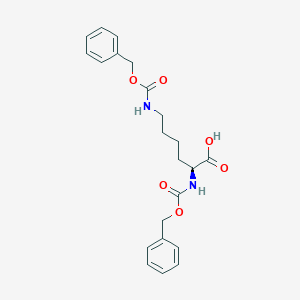
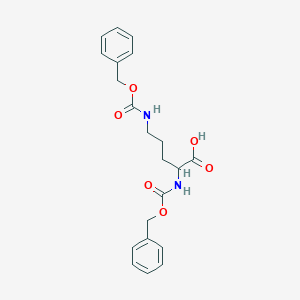
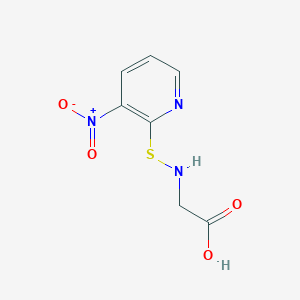
![2-[(2-Nitrophenyl)sulfanylamino]-3-phenylpropanoic acid](/img/structure/B554841.png)
